molecular formula C₃₁H₄₀O₂ B1154644 10Z-Vitamin K2

10Z-Vitamin K2

Cat. No.: B1154644
M. Wt: 444.65
Attention: For research use only. Not for human or veterinary use.
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Description

10Z-Vitamin K2 (Chemical name: 2-Methyl-3-((2Z,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione; Molecular Formula: C31H40O2; Molecular Weight: 444.65 g/mol) is a specific stereoisomer of vitamin K2 that serves as a critical tool in biochemical and pharmaceutical research . This compound is a vital cofactor for the enzyme γ-glutamyl carboxylase, which activates vitamin K-dependent proteins (VKDPs) by converting glutamate residues to γ-carboxyglutamate (Gla), enabling them to bind calcium . Its primary research value lies in investigating the "calcium paradox," a phenomenon where calcium is simultaneously depleted from bone and accumulated in soft tissues like blood vessels . Researchers utilize this compound to study the activation of key extra-hepatic VKDPs, such as Matrix Gla Protein (MGP)—a potent inhibitor of vascular calcification—and Osteocalcin, which is essential for bone mineralization and metabolism . Beyond cardiovascular and bone health, emerging areas of investigation include its potential role in neurobiological processes, with studies suggesting relevance to mitochondrial function in models of Parkinson's disease and the survival of brain cells via the activation of proteins like Gas6 . As a research chemical, it is particularly valuable for profiling impurities, developing analytical standards, and exploring the structure-activity relationships of different vitamin K2 vitamers. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. REFERENCES Compound and General Information: PubChem CID 13728969 ; PharmAffiliates Product Specifications . Biological Mechanisms and Research Applications: The role of K2 in activating Matrix Gla Protein (MGP) to inhibit vascular calcification and Osteocalcin for bone health is well-documented . Its function as a cofactor for γ-glutamyl carboxylase is described in multiple sources . Emerging research in neurobiology includes its effects on mitochondrial function in Parkinson's models and neuronal survival via Gas6 protein . The concept of the "calcium paradox" is explained in detail .

Properties

Molecular Formula

C₃₁H₄₀O₂

Molecular Weight

444.65

Synonyms

2-Methyl-3-((2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione;  10Z-Vitamin K2(20)

Origin of Product

United States

Advanced Analytical Methodologies for 10z Vitamin K2 and Menaquinone Isomer Profiling

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of the structurally similar menaquinone isomers. The lipophilic nature and the presence of multiple isoprenoid units in the side chain of vitamin K2 pose a significant challenge for their separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., Fluorescence, DAD, CAD)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of vitamin K2 isomers. The choice of the stationary phase and mobile phase composition is crucial for achieving the desired separation of cis and trans isomers. For instance, a normal-phase HPLC method using a silica (B1680970) gel column and a mobile phase consisting of n-hexane and n-butyl ether has been successfully used to separate menatetrenone (B87639) (MK-4) isomers. google.com Reversed-phase HPLC methods are also common, often utilizing C18 or specialized columns like C30, which offer high shape selectivity for hydrophobic, long-chain isomers. thermofisher.com

To enhance sensitivity and selectivity, HPLC systems are coupled with various detectors:

Diode Array Detector (DAD): DAD allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is useful for the identification and quantification of menaquinones, as they exhibit maximum absorption around 248 nm and 268 nm. walshmedicalmedia.comnih.gov

Fluorescence Detector (FLD): For increased sensitivity, post-column reduction with zinc powder can be employed. This reduces the naphthoquinone ring to a fluorescent hydroquinone (B1673460), which can then be detected with high sensitivity by a fluorescence detector. walshmedicalmedia.com

Charged Aerosol Detector (CAD): CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, making it suitable for the quantification of menaquinone isomers without the need for chromophores. molnar-institute.comresearchgate.net It has been used in conjunction with DAD for the quantification of cis/trans isomers of MK-7. molnar-institute.comresearchgate.net

A novel method for the separation and measurement of geometric isomers of MK-7 in dietary supplements identified eleven different cis/trans-menaquinone-7 isomers using a combination of HPLC, UPLC, and HRMS-QTOF detection, with quantification performed by DAD. mdpi.com

Table 1: Example of HPLC Method Parameters for Menaquinone-7 (B21479) (MK-7) Analysis

ParameterConditionReference
ColumnLichrospher-100, RP-C18 (5 μm), 125 mm × 4.0 mm walshmedicalmedia.com
Mobile PhaseGradient of water (pH 3.0 with orthophosphoric acid) and methanol (B129727) (1:1 v/v) and acetonitrile walshmedicalmedia.com
Flow Rate1.2 mL/min walshmedicalmedia.com
DetectionUV at 248 nm walshmedicalmedia.com
Retention Time (MK-7)2.38 min walshmedicalmedia.com
Linearity Range2.5-20 μg/mL walshmedicalmedia.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the analysis of vitamin K2 isomers. nih.gov Its high specificity allows for the accurate identification and quantification of isomers even in complex matrices like human serum and urine. thermofisher.comnih.gov LC-MS/MS methods are generally more sensitive and specific than HPLC methods with conventional detectors. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for vitamin K analysis in LC-MS/MS due to the nonpolar nature of the analytes. nih.gov The technique typically operates in selected reaction monitoring (SRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. thermofisher.com For example, a developed LC-MS/MS method for the quantification of vitamin K metabolites in human urine utilized APCI in negative ion mode. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for Vitamin K2 (MK-4 and MK-7) in Human Serum

ParameterMK-4MK-7Reference
Intra-assay CV (%)14.3, 3.2, 6.711.1, 6.0, 7.0 nih.gov
Limit of QuantificationNot specified2.2 ng/mL nih.gov

Spectroscopic Characterization of Menaquinone Isomers

Spectroscopic techniques are indispensable for the definitive structural elucidation of menaquinone isomers, providing detailed information about their chemical architecture.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including the geometric isomers of vitamin K2. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign the proton (¹H) and carbon (¹C) signals and to establish the connectivity within the molecule.

A significant application of NMR has been the identification of specific cis/trans isomers of menaquinone-7. In one study, multidimensional NMR analysis was used to identify the first geometric isomer of (E,Z3,E2,ω)-menaquinone-7. researchgate.netresearchgate.net This detailed structural analysis is crucial for understanding the precise configuration of the isoprenoid side chain, which is directly linked to the molecule's biological activity. researchgate.netresearchgate.net Argentation chromatography has been used as a semipreparative method to isolate individual menaquinone-7 isomers for subsequent NMR analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS-QTOF) for Isomer Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. While HRMS cannot by itself distinguish between geometric isomers, it is instrumental in confirming the identity of separated isomers.

HRMS-QTOF has been successfully used to identify various cis/trans isomers of vitamin K2MK-7 in dietary supplements. molnar-institute.comresearchgate.net In these studies, a combination of chromatographic separation and high-resolution mass data allowed for the identification of five different cis/trans isomers of vitamin K2MK-7. molnar-institute.comresearchgate.net However, it is noted that while HRMS can confirm the presence of isomers, it cannot pinpoint the exact location of the cis configuration within the isoprene (B109036) chain. molnar-institute.com

Development and Validation of Isomer-Selective Analytical Methods

The development and validation of analytical methods that can selectively separate and quantify menaquinone isomers are of paramount importance for quality control and research. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate. core.ac.uk

Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Several studies have reported the development and validation of HPLC and LC-MS/MS methods for menaquinone analysis. molnar-institute.comwalshmedicalmedia.comnih.govcore.ac.uknih.gov For example, a novel HPLC-UV method for menaquinone-7 in fermentation broth was validated, demonstrating good linearity (R² > 0.999), accuracy (recoveries between 96.0% and 108.9%), and precision (RSD% < 5%). nih.gov Similarly, a UHPLC-PDA assay for the simultaneous determination of vitamin D3 and MK-7 was validated, showing excellent linearity and precision. core.ac.uk

Table 3: Validation Parameters of a Developed HPLC-UV Method for Menaquinone-7

Validation ParameterResultReference
Linearity (R²)> 0.999 nih.gov
Accuracy (Recovery %)96.0 - 108.9 nih.gov
Precision (RSD %)< 5 nih.gov
LOD0.03 µg/mL nih.gov
LOQ0.10 µg/mL nih.gov

Challenges in Isomer Analysis, Traceability, and Purity Assessment

The analysis of Vitamin K2, particularly its various menaquinone isomers, presents significant analytical chemistry challenges. These challenges are centered on the precise separation and quantification of geometric isomers, ensuring the traceability of the raw material's origin, and accurately assessing the purity of the final product. The presence of specific isomers, such as 10Z-Vitamin K2 (a cis-isomer), is a critical quality attribute, as only the all-trans form of menaquinones is considered biologically active. molnar-institute.comnih.gov

A primary difficulty lies in the structural similarity of menaquinone isomers. Vitamin K2 consists of a 2-methyl-1,4-naphthoquinone ring with an attached isoprenoid side chain of varying length (denoted as MK-n). molnar-institute.com Geometric isomerism can occur at the double bonds within this side chain, leading to various cis and trans configurations. The 10Z-isomer refers to a cis configuration at the tenth carbon position of the side chain. These subtle structural differences make their separation complex.

Isomer Separation and Analysis:

Standard reversed-phase liquid chromatography (LC) with C18 columns often fails to provide the necessary shape selectivity to resolve these structural isomers. chromatographyonline.com Advanced analytical techniques are required to achieve adequate separation and quantification.

High-Performance Liquid Chromatography (HPLC): To overcome the limitations of standard columns, specialized stationary phases are necessary. C30 columns, for instance, offer enhanced shape selectivity for hydrophobic, long-chain compounds and are ideal for separating cis/trans isomers of Vitamin K. chromatographyonline.comthermofisher.com The separation can also be temperature-dependent, with optimal resolution sometimes achieved at sub-ambient temperatures. thermofisher.com

Ultra-Performance Convergence Chromatography (UPC²): This technique, which uses compressed carbon dioxide as the primary mobile phase, offers a faster and more efficient alternative to HPLC for separating Vitamin K1 and K2 isomers. lcms.czwaters.com It can achieve baseline separation of cis and trans isomers in under three minutes using a C18 column, eliminating the need for specialized C30 columns and chlorinated solvents. lcms.cz

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, is used for the definitive identification of isomers. molnar-institute.comnih.gov However, while HRMS can confirm the presence of cis isomers, it cannot pinpoint the exact location of the cis double bond within the isoprenoid chain. molnar-institute.com Tandem mass spectrometry (MS/MS) is considered the most precise technique for detecting specific isomers. eurofinsus.com

Research has shown that different detectors can be employed for quantification, including Diode-Array Detectors (DAD) and Charged Aerosol Detectors (CAD). molnar-institute.comresearchgate.net The development of a validated method using a combination of HPLC, UPLC, and HRMS-QTOF has enabled the identification of as many as eleven different cis/trans isomers of menaquinone-7 (MK-7) in dietary supplements. nih.gov

Table 1: Analytical Methodologies for Menaquinone Isomer Profiling This table is interactive. Users can sort and filter the data.

Technique Stationary Phase/Column Key Advantages Limitations Reference
HPLC C30 High shape selectivity for isomers Longer run times, may require chlorinated solvents thermofisher.comlcms.cz
UPC² HSS C18 SB Fast analysis (<3 min), less organic solvent use Requires specialized UPC² system lcms.czwaters.com
LC-MS/MS Various High precision and selectivity for specific isomers Complex instrumentation eurofinsus.comthermofisher.com

Traceability and Purity Assessment:

The traceability and purity of Vitamin K2 are critical concerns, especially in the dietary supplement industry. The source of the menaquinone—whether from natural fermentation or chemical synthesis—directly impacts the isomeric profile.

Natural vs. Synthetic: Vitamin K2 derived from natural fermentation, such as from Bacillus subtilis in natto, typically contains nearly 100% all-trans menaquinones. mdpi.com In contrast, chemical synthesis is more economical but often results in a mixture of all-trans and various cis isomers, including potentially this compound. molnar-institute.comnih.govmdpi.com The presence of significant cis isomer content can therefore be an indicator of a synthetic origin. nih.gov

Product Quality and Stability: Studies have revealed significant discrepancies in the quality of commercially available dietary supplements. In many cases, the actual content of the biologically active all-trans MK-7 was found to be substantially lower than the amount declared on the label. molnar-institute.comresearchgate.net In some products, the content of inactive cis isomers exceeded the all-trans form by several times. molnar-institute.comresearchgate.net This not only misleads consumers but also raises concerns about product efficacy. The purity profile is also linked to stability; the presence of impurities from low-purity ingredients can accelerate the degradation of the active menaquinone compound, especially when formulated with certain excipients like magnesium oxide. nih.gov

Degradation: Menaquinones are sensitive to light, oxygen, and high temperatures. nih.govresearchgate.netresearchgate.net Improper storage or processing can lead to the isomerization of the active all-trans form into inactive cis isomers, further compromising product quality. nih.govresearchgate.net

Table 2: Research Findings on Menaquinone-7 (MK-7) in Dietary Supplements This table is interactive. Users can sort and filter the data.

Finding Implication Analytical Technique(s) Used Reference
All-trans MK-7 content was often below the declared amount. Consumers may not receive the expected biologically active dose. HPLC-DAD/CAD, HRMS-QTOF molnar-institute.com
Content of cis/trans isomers exceeded all-trans MK-7 by up to 3.7 times in some supplements. Inactive isomers can be the predominant form in some products. HPLC-DAD/CAD, HRMS-QTOF molnar-institute.comresearchgate.net
11 different cis/trans MK-7 isomers were identified in supplements. Highlights the complexity of impurity profiles from synthesis. HPLC, UPLC, HRMS-QTOF nih.gov
Low-purity ingredients trigger degradation when formulated with certain excipients. Purity is a critical factor for the stability of the final product. HPLC nih.gov

Biological Activity and Molecular Mechanisms of Menaquinone Isomers: Specific Focus on Z Isomers

Differential Biological Activity of cis- and trans-Menaquinone Isomers

The geometric configuration of menaquinones, specifically the orientation of the isoprenoid side chain, is a critical determinant of their biological activity. Vitamin K2 isomers exist in both trans and cis (also denoted as E and Z, respectively) forms. The all-trans configuration is widely recognized as the biologically significant form, while the cis/Z-isomers exhibit markedly different properties. nih.govresearchgate.net

A substantial body of scientific evidence indicates that the cis or Z-isomers of vitamin K2 are biologically less active or, in some cases, inactive compared to their all-trans counterparts. nih.govnih.gov This principle applies to various forms of vitamin K, including phylloquinone (vitamin K1) and menaquinones (vitamin K2). nih.govresearchgate.netbibliotekanauki.pl Studies have demonstrated that only the all-trans form of menaquinone-7 (B21479) (MK-7) is considered biologically active, with the cis forms having little to no biological significance. researchgate.netresearchgate.net Research on phylloquinone has shown that the cis isomer is a poor substrate for the enzymatic reactions central to vitamin K's function and lacks significant biological activity. bibliotekanauki.pl This reduced efficacy means that cis/Z-isomers, such as 10Z-Vitamin K2, have a considerably compromised capacity to perform the vitamin's essential physiological roles. researchgate.net

The primary reason for the reduced bioactivity of cis/Z-isomers lies in their three-dimensional structure. The double bonds in the isoprenoid side chain of the all-trans form result in a linear, straight conformation. In contrast, a cis double bond introduces a distinct bend or "kink" in the side chain. This non-linear structure of cis-isomers, such as this compound, physically impairs their ability to correctly fit into the active sites of vitamin K-dependent enzymes. researchgate.net The specific geometry required for effective enzyme-substrate binding is not met by the bent shape of the cis-isomer, leading to a significant reduction or complete loss of interaction with key enzymes like γ-glutamyl carboxylase. researchgate.net

Mechanisms of Action at the Molecular Level: Isomeric Specificity

The biological function of vitamin K is mediated through the vitamin K cycle, a series of enzymatic reactions occurring in the endoplasmic reticulum. nih.govnih.gov This cycle facilitates the post-translational modification of specific proteins. The efficiency of this process is highly dependent on the specific isomeric form of vitamin K.

The central role of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). nih.govnih.gov GGCX catalyzes the conversion of glutamate (B1630785) (Glu) residues on Vitamin K-Dependent Proteins (VKDPs) into γ-carboxyglutamate (Gla). nih.govnih.gov This carboxylation step is what activates VKDPs, allowing them to bind calcium and function correctly. nih.gov The process requires the reduced form of vitamin K (hydroquinone, KH2). nih.gov

During the carboxylation reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO). nih.gov For the cycle to continue, the enzyme vitamin K epoxide reductase (VKOR) reduces KO back to the quinone form of vitamin K, which is then further reduced to KH2, making it available for another round of carboxylation. nih.govnih.gov The entire cycle's functionality is predicated on the vitamin K molecule being a suitable substrate for both GGCX and VKOR. Due to their altered shape, cis/Z-isomers are poor substrates for these enzymes, hindering the efficiency of the entire cycle.

The active sites of enzymes like GGCX have precise stereochemical requirements for substrate binding. researchgate.net The linear geometry of all-trans vitamin K2 allows it to fit properly within the binding pocket of GGCX, facilitating the transfer of energy required for the carboxylation reaction. nih.gov The non-linear structure of a cis/Z-isomer, however, creates a steric hindrance, preventing it from binding effectively to the enzyme. researchgate.net Studies on cis-phylloquinone have shown it to be a poor substrate for the epoxidation reaction that is coupled to carboxylation, which is a direct reflection of its poor fit and subsequent lack of biological activity. bibliotekanauki.pl This isomeric specificity underscores that the straight side chain is a mandatory structural feature for a menaquinone to function as an efficient cofactor for GGCX.

The structural differences between cis and trans isomers translate directly into measurable differences in their ability to support the carboxylation of VKDPs. In vitro studies using cell-free systems have provided direct evidence of the inferior function of cis-isomers.

One such study directly compared the carboxylative efficacy of trans MK-7 and cis MK-7. nih.govnih.gov In the experiment, the reduced hydroquinone (B1673460) forms (MK-7H2) were added to a system containing GGCX and a synthetic peptide substrate. The results demonstrated that trans MK-7H2 possessed a high capacity to carboxylate the substrate. In stark contrast, cis MK-7H2 exhibited only a slight carboxylative activity, which was found to be comparable to the activity of oxidized trans MK-7 and significantly less than that of active trans MK-7H2. nih.govnih.gov This confirms that the cis configuration substantially compromises the molecule's ability to function as an effective cofactor for GGCX. researchgate.net

Interactive Table: Comparative Carboxylation Efficacy of Menaquinone-7 Isomers

The following table summarizes the findings from an in vitro study comparing the ability of different vitamin K isomers to act as a cofactor for the GGCX enzyme. The efficacy is presented relative to the most active form, trans MK-7H2.

Isomer FormStateRelative Carboxylation EfficacyConclusion
trans MK-7H2 ReducedHighBiologically active form, efficient cofactor for GGCX. nih.govnih.gov
cis MK-7H2 ReducedVery Low / SlightPoor cofactor, significantly reduced biological activity. nih.govnih.gov
trans MK-7OxidizedVery Low / SlightInactive form, requires reduction to become an active cofactor. nih.gov
K1H2 (Phylloquinone)ReducedModerateBiologically active, but less efficient than trans MK-7H2. nih.gov

Role in Non-Human Cellular and Biochemical Processes

The biological significance of Vitamin K2 (menaquinone) extends to fundamental cellular and biochemical processes, particularly in non-human models and prokaryotic systems. These roles are often dependent on the specific isomeric form of the menaquinone molecule.

Electron Transport System and Redox Activity in Prokaryotes

Menaquinones (MKs), the class of compounds to which this compound belongs, are integral components of the cellular machinery in most bacteria. nih.govnih.gov In prokaryotes, particularly Gram-positive bacteria, menaquinone is often the sole quinone, serving as a crucial lipid-soluble electron carrier within the electron transport chain. nih.govnih.govfrontiersin.org This system is fundamental for both aerobic and anaerobic respiration, where menaquinones facilitate the transfer of two electrons from an electron donor to an electron acceptor, a process central to generating cellular energy. nih.gov

The general mechanism involves an enzyme-assisted transfer of two electrons to the menaquinone molecule, which in turn, with the help of another enzyme, donates these electrons to a subsequent acceptor in the chain. nih.gov This redox activity is essential for processes like oxidative phosphorylation and active transport. nih.gov While Gram-positive bacteria rely heavily on menaquinones, Gram-negative bacteria such as Escherichia coli utilize a pool of quinones that includes menaquinones (MK), demethylmenaquinones (DMK), and ubiquinones. nih.govnih.gov The length of the isoprenoid side chain (designated as MK-n) can vary, with E. coli predominantly using MK-8 and Mycobacterium tuberculosis utilizing MK-9. nih.gov This role in the bacterial respiratory chain is so critical that the enzymes in the menaquinone biosynthesis pathway are considered promising targets for novel antibacterial drugs. nih.govfrontiersin.org

Influence on Cell Proliferation and Differentiation (e.g., in vitro osteoblast and muscle cell studies)

In non-human in vitro models, Vitamin K2 has demonstrated significant effects on the proliferation and differentiation of various cell types, including osteoblasts and muscle cells.

Osteoblast Studies: Vitamin K2 has been shown to promote the proliferation of bone marrow stem cells and stimulate their differentiation into osteoblasts. nih.gov In studies using mouse osteoblastic MC3T3-E1 cells, menaquinone-4 (MK-4) suppressed proliferation to a degree while increasing alkaline phosphatase activity, a marker of osteoblastic function. nih.gov Other research confirms that Vitamin K2 protects osteoblasts from apoptosis and can elevate cell proliferation. nih.govfrontiersin.org For instance, treatment with Vitamin K2 (10⁻⁷ to 10⁻⁵ M) increased the proliferation of primary osteoblasts at 24 hours. frontiersin.org

Muscle Cell Studies: Research on primary bovine skeletal muscle cells revealed that Vitamin K2 (specifically MK-4) plays a role in the early stages of myogenesis. nih.gov Treatment with MK-4 led to increased muscle cell proliferation and migration. nih.govplos.org However, it also resulted in a reduction in the fusion index and the expression of muscle differentiation markers, indicating that it promotes proliferation over terminal differentiation. nih.gov These studies suggest Vitamin K2 is beneficial for muscle cells, reducing the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.govplos.org

Table 1: Effects of Vitamin K2 on Non-Human Cell Proliferation and Differentiation
Cell TypeModelObserved EffectReference
OsteoblastsMouse osteoblastic MC3T3-E1 cellsSuppressed proliferation, increased alkaline phosphatase activity. nih.gov
OsteoblastsPrimary osteoblasts (unspecified non-human)Increased cell proliferation; protects from apoptosis. nih.govfrontiersin.org
Bone Marrow Stem CellsIn vitro (unspecified non-human)Promoted proliferation and osteoblast differentiation. nih.gov
Skeletal Muscle CellsPrimary bovine skeletal muscle cellsIncreased proliferation and migration; reduced differentiation. nih.govplos.org

Modulatory Effects on Molecular Signaling Pathways (e.g., PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, Gas6/Axl/Akt, BMP-2 in non-human models)

Vitamin K2 exerts its cellular effects by modulating a variety of intracellular signaling pathways.

PI3K/AKT: In bladder cancer cells, Vitamin K2 was found to promote glycolysis by activating the PI3K/AKT/HIF-1α signaling pathway. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and is implicated in a wide range of biological responses. arvojournals.org

MAP Kinase: The Vitamin K-dependent protein Gas6 is a ligand for the TAM family of receptors, and its binding can activate mitogen-activated protein kinases (MAP kinases), which are involved in cell signaling. mdpi.com

JAK/STAT: In a study using the C3H10 T1/2 mouse mesenchymal stem cell line, Vitamin K2 was shown to enhance osteogenic differentiation by modulating the IL-6/JAK/STAT signaling pathway. dntb.gov.uamdpi.comnih.gov Specifically, Vitamin K2 decreased the expression of IL-6, which in turn downregulated key components of the JAK/STAT pathway, including JAK1, JAK2, and STAT1. mdpi.com The JAK/STAT pathway is a crucial signaling module that transmits signals from cytokines and growth factors to the nucleus, regulating processes like cell differentiation and development. nih.gov

NF-κB: One of the key mechanisms for Vitamin K2's dual role in bone health is its ability to suppress the activation of the nuclear factor κB (NF-κB) pathway. nih.gov This suppression occurs in both osteoblasts and osteoclast precursors, which stimulates bone formation (osteoblastogenesis) and inhibits bone resorption (osteoclastogenesis). nih.gov This action appears to be independent of the vitamin's classic γ-carboxylation function. nih.gov

Gas6/Axl/Akt: Growth arrest-specific gene 6 (Gas6) is a Vitamin K-dependent protein that signals through the Axl receptor tyrosine kinase. mdpi.comnih.gov This signaling activates the PI3 kinase/Akt1 survival pathway, which has been shown to protect non-human cells like oligodendrocytes from TNFα-induced apoptosis. nih.gov

BMP-2: In the context of NF-κB regulation, Vitamin K2 was also found to prevent the repression of SMAD signaling induced by Bone Morphogenetic Protein-2 (BMP-2). nih.gov

Table 2: Modulation of Signaling Pathways by Vitamin K2 in Non-Human Models
PathwayModel System/Cell TypeEffect of Vitamin K2Reference
PI3K/AKT/HIF-1αBladder cancer cellsPromotes glycolysis via pathway activation. nih.govnih.gov
JAK/STATMouse mesenchymal stem cells (C3H10 T1/2)Enhances osteogenic differentiation by downregulating the IL-6/JAK/STAT pathway. dntb.gov.uamdpi.com
NF-κBOsteoblasts and osteoclast precursorsSuppresses NF-κB activation, promoting osteoblastogenesis and inhibiting osteoclastogenesis. nih.gov
Gas6/Axl/AktOligodendrocytesProtects from apoptosis via activation of this survival pathway. nih.gov
BMP-2 (SMAD signaling)UnspecifiedPrevents TNFα-induced repression of BMP-2 signaling. nih.gov

Comparative Studies of Isomeric Bioactivity (e.g., this compound versus all-trans MK-7)

The biological activity of Vitamin K2 is critically dependent on its geometric structure. Menaquinones can exist as different isomers, primarily the all-trans and various cis (or Z) forms. nih.gov The this compound is one such Z-isomer.

Overwhelming evidence indicates that the all-trans configuration is the biologically active form of menaquinones like MK-7. nih.govnutraingredients-usa.com The linear structure of the all-trans isomer is recognized by the body's enzymes and receptors, allowing it to function effectively. purethera.com In contrast, cis-isomers, which have a "kinked" or distorted side chain, are considered to be biologically inactive or to possess significantly reduced activity. nutraingredients-usa.compurethera.comnih.gov

Studies comparing isomeric efficacy have demonstrated this difference. For instance, an analysis of carboxylative efficacy showed that while trans MK-7 had a high ability to carboxylate target proteins, cis MK-7 induced only a slight carboxylation activity, comparable to that of oxidized trans MK-7. nih.gov This was the first report to scientifically quantify the substantial difference in biological activity between the cis and trans configurations of menaquinone-7. nih.gov Similarly, for Vitamin K1, the cis-phylloquinone isomer exhibits almost no biological activity compared to its trans counterpart. nih.gov

The production method of Vitamin K2 supplements—whether through bacterial fermentation or chemical synthesis—can influence the final ratio of trans to cis isomers. nih.gov This has significant implications, as a product's claimed potency may not reflect its true bioactivity if it contains a high percentage of inactive Z-isomers. purethera.com Therefore, the distinction between isomers such as this compound and all-trans MK-7 is crucial for understanding the compound's functional role in biological systems.

Metabolic Considerations of Menaquinone Isomers Non Human/cellular Focus

Isomeric Conversion and Interconversion Pathways

The transformation of vitamin K forms within the body is a critical aspect of its metabolism, ensuring the availability of specific isomers in various tissues.

A significant metabolic pathway is the conversion of dietary phylloquinone (vitamin K1) into menaquinone-4 (MK-4). nih.govresearchgate.net This process is not dependent on intestinal bacteria, as it has been observed in germ-free rats. nih.gov The prevailing hypothesis suggests that this conversion involves the removal of the phytyl side chain from phylloquinone to yield menadione (B1676200) (vitamin K3) as an intermediate. tufts.edunih.gov Subsequently, menadione is prenylated with a geranylgeranyl group to form MK-4. tufts.edu This conversion allows for the widespread distribution of MK-4 in extrahepatic tissues such as the brain, pancreas, and kidneys, where it is the predominant form of vitamin K. nih.govresearchgate.net

Studies in mice using deuterium-labeled phylloquinone have confirmed that the naphthoquinone ring is retained while the side chain is replaced, supporting the menadione-intermediate pathway. nih.govresearchgate.net This conversion appears to occur locally within tissues. nih.gov For instance, research suggests two potential routes for MK-4 accumulation in the cerebrum: one involving menadione release from phylloquinone in the intestine followed by prenylation in the brain, and another involving both cleavage and prenylation occurring within the cerebrum itself. nih.govresearchgate.net The enzyme responsible for the prenylation step, converting menadione to MK-4, has been identified as UbiA prenyltransferase domain-containing protein 1 (UBIAD1). researchgate.netfda.gov.twresearchgate.net

While the stereochemistry of the newly synthesized MK-4 side chain is an important consideration, specific implications for the formation of a "10Z" isomer during this bioconversion have not been documented.

In bacteria, the synthesis of menaquinones involves the elongation of an isoprenoid side chain, which is then attached to the naphthoquinone head group. nih.govnih.gov The synthesis of the isoprenoid chain begins with precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These units are sequentially added to create polyprenyl diphosphates of varying lengths. frontiersin.org For example, in Lactococcus cremoris, a geranyltranstransferase (IspA) is involved in forming farnesyl diphosphate (FPP), and a prenyl diphosphate synthase is responsible for further elongation to create the longer side chains found in MK-8 and MK-9. frontiersin.org

The attachment of this side chain to the naphthoquinone head group (1,4-dihydroxy-2-naphthoate, or DHNA) is catalyzed by a prenyltransferase, such as the MenA enzyme in E. coli. nih.govnih.govnih.gov The final step in the primary bacterial pathway is the methylation of the demethylmenaquinone (B1232588) intermediate to form the active menaquinone, a reaction catalyzed by an enzyme like MenG (also known as UbiE). researchgate.netucla.edu The specificity of these enzymes determines the final length of the menaquinone side chain. frontiersin.org

While these pathways detail the elongation of the side chain, information regarding specific enzymatic control over the saturation or the Z/E configuration of the double bonds within the isoprenoid tail of menaquinones is limited.

Cellular Uptake and Subcellular Distribution of Different Menaquinone Isomers (in in vitro or non-human models)

The structural differences between menaquinone isomers, particularly the length of their side chains, influence their transport and cellular uptake. nih.gov Following absorption, vitamin K is transported in lipoproteins. nih.gov Phylloquinone is primarily carried by triglyceride-rich lipoproteins (TRLs), while long-chain menaquinones are mainly transported by low-density lipoproteins (LDL). nih.gov

Cellular uptake mechanisms can be receptor-mediated. For example, the uptake of TRL-borne phylloquinone by osteoblasts involves the LDL receptor-related protein 1 (LRP1). nih.gov The ATP-binding cassette transporters ABCG5 and ABCG8, which are involved in cholesterol efflux, have also been shown to transport vitamin K1 and K3 out of cells, suggesting a role in regulating cellular vitamin K levels. nih.gov

Once inside the cell, menaquinones have a specific subcellular distribution. In bacteria like Mycobacterium smegmatis, menaquinone biosynthetic enzymes such as MenA and MenG are associated with the intracellular membrane domain. researchgate.net In mammalian cells, the key enzyme for MK-4 synthesis from menadione, UBIAD1, is localized to the endoplasmic reticulum. fda.gov.tw The distribution of menaquinone isomers varies by organ. In rats, MK-4 is the predominant vitamer in the brain, testes, and kidneys, while the heart and liver contain a mixture of phylloquinone and MK-4. mdpi.com This tissue-specific accumulation suggests distinct functional roles for different isomers. nih.gov

Specificity of Enzymes in Menaquinone Biosynthesis and Metabolism towards Isomeric Substrates

The enzymes involved in the biosynthesis and metabolism of menaquinones exhibit a degree of substrate specificity, which can influence the types and amounts of different isomers produced.

The bacterial enzyme MenA, a DHNA-octaprenyltransferase, catalyzes the attachment of the isoprenoid side chain to the naphthoquinone ring. nih.govnih.gov While it shares a common pool of octaprenyl diphosphate with the ubiquinone synthesis enzyme UbiA, it acts on a different aromatic substrate (DHNA). nih.gov In some bacteria, the prenyltransferase shows a lack of strict specificity for the side chain precursor, being able to incorporate various prenyl diphosphates like geranyl, farnesyl, and phytyl groups. nih.gov

In mammals, the enzyme UBIAD1 is crucial for the conversion of menadione to MK-4. fda.gov.twresearchgate.netnih.gov Enzymological studies of human UBIAD1 expressed in insect cells revealed that it can also utilize geranyl pyrophosphate and farnesyl pyrophosphate as side-chain sources, leading to the synthesis of MK-2 and MK-3, respectively, in addition to its primary activity with geranylgeranyl pyrophosphate to form MK-4. nih.gov This indicates a degree of flexibility in its substrate specificity for the isoprenoid side chain.

Furthermore, methyltransferases involved in the final step of menaquinone synthesis show specificity. The E. coli UbiE/MenG enzyme is responsible for methylating both demethylmenaquinone in the menaquinone pathway and its corresponding intermediate in the ubiquinone pathway. ucla.edu In some bacteria, other methyltransferases can add methyl groups at different positions on the naphthoquinone ring, creating further diversity in menaquinone structures. nih.gov

The data on enzyme specificity provides insight into how different menaquinone isomers are synthesized, but there is no specific information available regarding enzymes that would selectively produce or metabolize a "10Z" isomer.

Data Tables

Table 1: Key Enzymes in Menaquinone Metabolism

EnzymeOrganism/SystemFunctionSubcellular LocationReference
UBIAD1Human/MammalianPrenyltransferase; converts menadione to MK-4Endoplasmic Reticulum fda.gov.twresearchgate.net
MenABacterial (e.g., E. coli)Prenyltransferase; attaches isoprenoid side chain to DHNACell Membrane nih.govnih.gov
MenG (UbiE)Bacterial (e.g., E. coli)Methyltransferase; converts demethylmenaquinone to menaquinoneCell Membrane researchgate.netucla.edu
IspA (Geranyltranstransferase)Bacterial (e.g., L. cremoris)Synthesizes farnesyl diphosphate (FPP) for the isoprenoid side chainCytoplasm (predicted) frontiersin.org

Table 2: Tissue Distribution of Vitamin K Isomers in Rats

TissuePredominant Vitamin K FormReference
BrainMenaquinone-4 (MK-4) mdpi.com
TestesMenaquinone-4 (MK-4) mdpi.com
KidneysMenaquinone-4 (MK-4) mdpi.com
LiverMixture of Phylloquinone (K1) and Menaquinone-4 (MK-4) mdpi.com
HeartMixture of Phylloquinone (K1) and Menaquinone-4 (MK-4) mdpi.com

Compound Names

Emerging Research Avenues and Future Directions for Isomeric Studies of Vitamin K2

Development of Novel Synthetic Routes with Enhanced Stereochemical Control for Specific Isomers

Fermentation-based synthesis using microorganisms such as Bacillus subtilis is a common method for producing menaquinone-7 (B21479) (MK-7) and is generally favored as it yields a high proportion of the natural all-trans form. gnosisbylesaffre.comnih.gov However, even in these biological systems, the final isomer profile can be influenced by the production process. nih.govresearchgate.net Recent innovations have focused on optimizing fermentation conditions to enhance the yield of the bioactive trans isomer. For example, one study demonstrated that using iron oxide nanoparticles (IONPs) to immobilize B. subtilis natto cells could increase the yield of the all-trans isomer by 1.6-fold compared to free-cell fermentation. mdpi.comnih.gov

The ability to synthesize specific, pure cis isomers is equally important from a research standpoint. It allows for precise investigation into their unique metabolic fates and potential, albeit different, biological activities. Developing synthetic routes with high stereochemical control is therefore a crucial goal, enabling both the production of high-purity supplements and the targeted study of less active isomers to fully understand their place in human physiology.

Advancements in Analytical Techniques for Comprehensive Isomer Profiling and Quantification in Complex Matrices

The growing understanding of the differential bioactivity between Vitamin K2 isomers has driven significant advancements in analytical chemistry. Accurately profiling and quantifying specific isomers, including 10Z-Vitamin K2, within complex matrices like food, supplements, and biological samples (e.g., human plasma) is essential for quality control and clinical research. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating vitamin K isomers. nih.gov Various column types and detection methods have been employed to improve resolution and sensitivity.

Columns: C18 and C30 reversed-phase columns are frequently used for separating the lipophilic vitamin K homologues and their isomers. nih.gov

Detection Methods:

Fluorescence Detection (FLD): Often used after post-column chemical reduction, this method is highly selective and is a standard for certain applications, like analyzing infant formula. ijpsonline.comeurofinsus.com

Ultraviolet (UV) Detection: A more general detection method used for quantifying fat-soluble vitamins. nih.gov

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity, specificity, and accuracy, allowing for the detection of very low concentrations of menaquinones in complex products and biological fluids. nih.goveurofinsus.com

Emerging technologies are further refining these capabilities. Supercritical Fluid Extraction combined with Supercritical Fluid Chromatography and Mass Spectrometry (SFE-SFC-MS/MS) offers an integrated approach that combines extraction, separation, and detection, with the ability to specifically identify the nutritionally active trans isomer. eurofinsus.com Another high-throughput technique, Laser Diode Thermal Desorption-tandem mass spectrometry (LDTD-MS/MS), allows for the simultaneous quantification of multiple vitamin K vitamers and their metabolites in human plasma in a matter of seconds. shimadzu.co.kr

These advanced methods are crucial for separating cis and trans isomers and overcoming challenges posed by matrix interferences, particularly from phospholipids (B1166683) in biological samples. nih.govthermofisher.com

Table 1: Comparison of Modern Analytical Techniques for Vitamin K2 Isomer Analysis This table is interactive. Click on the headers to sort.

Technique Primary Advantage Common Application Key Features
HPLC-FLD High selectivity and established standard Infant formula, validated methods Requires post-column derivatization eurofinsus.com
LC-MS/MS High sensitivity, specificity, and accuracy Premixes, finished products, plasma nih.goveurofinsus.com Detects very low analyte concentrations
SFE-SFC-MS/MS Integrated and automated process Isomer-specific quality control Combines extraction, separation, and detection eurofinsus.com

| LDTD-MS/MS | Very high-throughput (seconds per sample) | Large-scale epidemiologic studies | Analysis of multiple vitamers in plasma shimadzu.co.kr |

Elucidation of Biological Roles and Fates of Biologically Less Active Isomers (e.g., this compound) in various systems

The prevailing scientific consensus is that cis isomers of Vitamin K2, such as 10Z-MK-7, are significantly less biologically active than their all-trans counterparts. nutraceuticalbusinessreview.commdpi.com The linear shape of the trans isomer is thought to fit perfectly into the active sites of vitamin K-dependent enzymes, much like a key in a lock, allowing it to efficiently catalyze the carboxylation of proteins like osteocalcin (B1147995) and matrix Gla protein. nutraceuticalbusinessreview.comhealthline.com The bent structure of cis isomers hinders this interaction, rendering them largely inactive in this canonical pathway. vitamink2.ca Studies have suggested that the biological activity of cis forms of MK-7 may be less than 1% of the trans form. mdpi.com

Despite this, the complete biological picture for these "less active" isomers remains an emerging area of research. A 2022 study provided a nuanced perspective, demonstrating that while trans-MK7 was far superior, cis-MK7 did induce a small but measurable amount of carboxylation activity. nih.gov This finding suggests that cis isomers may not be entirely inert and could have subtle or different biological roles yet to be fully characterized. The lack of comprehensive data on the absorption, metabolism, and potential functions of specific cis isomers like this compound highlights a significant gap in knowledge and a key direction for future investigation. nih.govnih.gov

Investigating the Influence of Isomer Ratios on Overall Menaquinone Bioavailability and Activity in Fermented Products and Model Systems

Recent laboratory analyses of commercial vitamin K2 supplements have revealed that a substantial portion fail to meet label claims, primarily due to an excessive content of inactive cis isomers. nutraceuticalbusinessreview.com This underscores the importance of the production method—chemical synthesis is more prone to creating mixtures of isomers, whereas natural fermentation tends to produce a higher purity of the all-trans form. gnosisbylesaffre.com

In fermented foods like natto and certain cheeses, menaquinones are synthesized by bacteria. researchgate.netnih.gov While this is a natural source, the final isomer profile is not guaranteed. Environmental factors during fermentation and subsequent storage, such as exposure to light, high temperatures, and oxygen, can cause the stable all-trans isomer to convert into various cis isomers. nih.govmdpi.com Studies have shown MK-7 is particularly sensitive to light. mdpi.com Therefore, understanding how to optimize fermentation and storage conditions is crucial to preserve the bioactivity of these food products. dntb.gov.uamdpi.com The bioavailability of menaquinones also differs by their side-chain length (e.g., MK-7 vs. MK-4), with longer-chain menaquinones like MK-7 showing a much longer half-life in the blood. vitamink2.canih.govnutraingredients-usa.com Investigating how the presence of cis isomers impacts the absorption and circulation of the active trans forms is a critical area for future research.

Table 2: Factors Affecting Vitamin K2 Isomer Ratios in Products

Factor Influence on Isomer Ratio Implication
Synthesis Method Chemical synthesis can produce higher levels of cis isomers compared to natural fermentation. gnosisbylesaffre.comnih.gov Fermented or naturally derived MK-7 is often preferred for higher trans purity.
Light Exposure Can cause isomerization from trans to inactive cis forms. nih.govmdpi.com Products should be stored in dark or opaque packaging.
High Temperature Can promote the degradation and isomerization of all-trans MK-7. nih.govmdpi.com Controlled storage temperatures are necessary to maintain bioactivity.

| Oxygen | Can lead to oxidation and subsequent formation of cis isomers. nih.gov | Minimizing oxygen exposure during storage can preserve isomeric purity. |

Exploration of Specific Menaquinone Isomers beyond Canonical VKDP Carboxylation Mechanisms in Cellular Research

While the role of vitamin K in activating proteins through γ-glutamyl carboxylation is well-established, recent breakthroughs have uncovered a non-canonical function that is independent of this process. nih.govresearchgate.net Groundbreaking research has identified that the fully reduced form of vitamin K, known as vitamin K hydroquinone (B1673460) (VKH2), is a potent radical-trapping antioxidant that can effectively protect cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.govdfg-ferroptosis.netmlo-online.com

This protective mechanism is driven by a newly described, warfarin-resistant pathway. nih.govdfg-ferroptosis.net The enzyme Ferroptosis Suppressor Protein 1 (FSP1) has been identified as the reductase that converts vitamin K into its protective VKH2 form, thus establishing a non-canonical vitamin K cycle that shields cells from detrimental oxidative damage. nih.govresearchgate.netpharmgkb.org

This discovery opens up an entirely new field of investigation for all vitamin K isomers, including the less active cis forms. While the canonical carboxylation function is highly dependent on the trans structure, the antioxidant role of VKH2 may be a property shared across different isomers once they are reduced. Future research is needed to explore whether isomers like this compound can be efficiently reduced by FSP1 and whether they exhibit comparable anti-ferroptotic activity to the all-trans form. This could reveal previously unknown therapeutic potentials for isomers once dismissed as biologically insignificant.

Q & A

Q. How can interdisciplinary approaches resolve mechanistic gaps in this compound’s anti-inflammatory properties?

  • Methodological Guidance : Integrate single-cell RNA sequencing (scRNA-seq) of immune cells with spatial transcriptomics in inflamed tissues. Validate using ex vivo models (e.g., patient-derived synovial fluid macrophages) treated with this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.